4-Acetamidophenyl pivalate
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Overview
Description
4-Acetamidophenyl pivalate is an organic compound that belongs to the class of esters It is derived from the esterification of 4-acetamidophenol with pivalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenyl pivalate typically involves the esterification of 4-acetamidophenol with pivalic acid. One common method includes the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is usually carried out under reflux conditions with an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Acetamidophenyl pivalate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetamidophenol and pivalic acid.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: 4-Acetamidophenol and pivalic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetamidophenyl pivalate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-acetamidophenyl pivalate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing 4-acetamidophenol and pivalic acid. The released 4-acetamidophenol can further interact with biological targets, potentially exerting pharmacological effects .
Comparison with Similar Compounds
4-Acetamidophenol (Paracetamol): A widely used analgesic and antipyretic agent.
Pivalic Acid Esters: Other esters derived from pivalic acid, used as protecting groups in organic synthesis.
Uniqueness: 4-Acetamidophenyl pivalate is unique due to its specific ester linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its dual functionality as both an amide and an ester makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(4-acetamidophenyl) 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(15)14-10-5-7-11(8-6-10)17-12(16)13(2,3)4/h5-8H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEPFAQAURRIRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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